2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, commonly known as EPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EPN has unique properties that make it an ideal candidate for various laboratory experiments, including its ability to interact with biological systems and its potential to act as a fluorescent probe.
Mechanism of Action
The mechanism of action of EPN is not well understood; however, it is believed to act as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, and inhibition of this enzyme can lead to cell death.
Biochemical and Physiological Effects:
EPN has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that EPN can induce apoptosis in cancer cells, while in vivo studies have shown that EPN can reduce tumor growth in mice. EPN has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPN in laboratory experiments is its ability to act as a fluorescent probe, allowing for real-time monitoring of changes in intracellular calcium levels. EPN is also relatively easy to synthesize and has a high degree of stability. However, one of the limitations of using EPN is its potential toxicity, and caution should be taken when handling this compound.
Future Directions
There are many potential future directions for the use of EPN in scientific research. One area of interest is the development of EPN-based fluorescent probes for the detection of other ions and molecules in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of EPN and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for EPN could lead to improved yields and increased efficiency in laboratory experiments.
Scientific Research Applications
EPN has been used in a variety of scientific research applications due to its ability to interact with biological systems. One of the most common uses of EPN is as a fluorescent probe to detect changes in intracellular calcium levels. EPN has also been used as a tool to study the mechanisms of action of various drugs and as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
2-(3-ethynylphenyl)-5-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c1-2-10-4-3-5-11(8-10)17-15(19)13-7-6-12(18(21)22)9-14(13)16(17)20/h1,3-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRTQKKPXLDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3-ethynylphenyl)phthalimide |
Synthesis routes and methods
Procedure details
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